molecular formula C17H17N3O B11770545 3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-2-phenyl-4-(phenylamino)- CAS No. 60473-50-9

3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-2-phenyl-4-(phenylamino)-

Cat. No.: B11770545
CAS No.: 60473-50-9
M. Wt: 279.34 g/mol
InChI Key: IBZAPCYRYUEHCN-UHFFFAOYSA-N
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Description

1,5-dimethyl-2-phenyl-4-(phenylamino)-1H-pyrazol-3(2H)-one is a complex organic compound belonging to the pyrazolone family This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with phenyl and phenylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-2-phenyl-4-(phenylamino)-1H-pyrazol-3(2H)-one typically involves the condensation of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent substitution reactions. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the pyrazolone ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters ensures high purity and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-2-phenyl-4-(phenylamino)-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution.

Major Products

Scientific Research Applications

1,5-dimethyl-2-phenyl-4-(phenylamino)-1H-pyrazol-3(2H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-2-phenyl-4-(phenylamino)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, influencing biochemical pathways and cellular processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

    1,5-dimethyl-2-phenyl-3-pyrazolone: Lacks the phenylamino group, resulting in different chemical properties and reactivity.

    4-aminoantipyrine: Contains an amino group instead of a phenylamino group, leading to variations in biological activity and applications.

    Phenylbutazone: A structurally related compound with distinct pharmacological properties.

Uniqueness

1,5-dimethyl-2-phenyl-4-(phenylamino)-1H-pyrazol-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenyl and phenylamino groups enhances its reactivity and potential for diverse applications in various fields of research.

Properties

CAS No.

60473-50-9

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

4-anilino-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C17H17N3O/c1-13-16(18-14-9-5-3-6-10-14)17(21)20(19(13)2)15-11-7-4-8-12-15/h3-12,18H,1-2H3

InChI Key

IBZAPCYRYUEHCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=CC=CC=C3

Origin of Product

United States

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